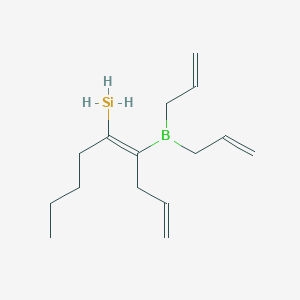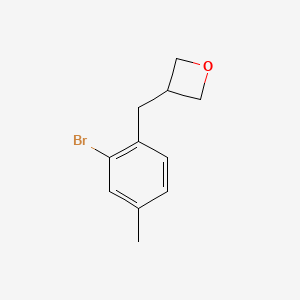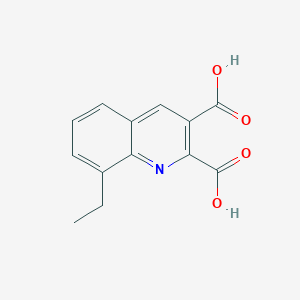
2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate de 2-méthyl-3-(1,2,3,4-tétrahydronaphtalén-2-yl)prop-1-én-1-yle est un composé organique avec une structure complexe qui comprend un système cyclique naphtalénique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acétate de 2-méthyl-3-(1,2,3,4-tétrahydronaphtalén-2-yl)prop-1-én-1-yle implique généralement la réaction du 2-méthyl-3-(1,2,3,4-tétrahydronaphtalén-2-yl)prop-1-én-1-ol avec l'anhydride acétique en présence d'un catalyseur tel que la pyridine. La réaction est réalisée sous reflux pour assurer une conversion complète de l'alcool en ester acétate.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs à flux continu pour optimiser les conditions de réaction et augmenter le rendement. L'utilisation de techniques de purification avancées telles que la distillation et la cristallisation garantit la haute pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'acétate de 2-méthyl-3-(1,2,3,4-tétrahydronaphtalén-2-yl)prop-1-én-1-yle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en son alcool correspondant.
Substitution : Le groupe acétate peut être substitué par d'autres groupes fonctionnels tels que les halogénures ou les amines.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium (NaOH) ou l'acide chlorhydrique (HCl) peuvent faciliter les réactions de substitution.
Principaux produits
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools.
Substitution : Formation d'halogénures ou d'amines.
Applications de la recherche scientifique
L'acétate de 2-méthyl-3-(1,2,3,4-tétrahydronaphtalén-2-yl)prop-1-én-1-yle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de parfums et d'arômes en raison de ses propriétés aromatiques.
Mécanisme d'action
Le mécanisme d'action de l'acétate de 2-méthyl-3-(1,2,3,4-tétrahydronaphtalén-2-yl)prop-1-én-1-yle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Méthylène-1,2,3,4-tétrahydronaphtalène
- Naphtalène, 1,2,3,4-tétrahydro-2-méthyl-
- 4a,8-Diméthyl-2-(prop-1-én-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphtalène
Unicité
L'acétate de 2-méthyl-3-(1,2,3,4-tétrahydronaphtalén-2-yl)prop-1-én-1-yle est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Sa combinaison d'un cycle naphtalène avec un ester acétate le rend particulièrement intéressant pour diverses applications, le distinguant des autres composés similaires.
Propriétés
Formule moléculaire |
C16H20O2 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
[(E)-2-methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-enyl] acetate |
InChI |
InChI=1S/C16H20O2/c1-12(11-18-13(2)17)9-14-7-8-15-5-3-4-6-16(15)10-14/h3-6,11,14H,7-10H2,1-2H3/b12-11+ |
Clé InChI |
QNCWGMDWWDAKAP-VAWYXSNFSA-N |
SMILES isomérique |
C/C(=C\OC(=O)C)/CC1CCC2=CC=CC=C2C1 |
SMILES canonique |
CC(=COC(=O)C)CC1CCC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11868728.png)


![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11868737.png)



![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)

![9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11868802.png)


![5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl](/img/structure/B11868816.png)

